molecular formula C4H4ClN3O B1267687 6-Chlorocytosine CAS No. 3289-35-8

6-Chlorocytosine

Cat. No. B1267687
CAS RN: 3289-35-8
M. Wt: 145.55 g/mol
InChI Key: XGKXWYFBNZLIHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Chlorocytosine derivatives involves various chemical strategies. For instance, an efficient enzymatic synthesis route starts from the reaction of 6-chloropurine with 2′-deoxycytidine, catalyzed by nucleoside-2′-deoxyribosyltransferase, followed by chemical conversion into phosphoramidite derivatives. This process is instrumental for incorporating 6-chloropurine derivatives into oligonucleotides, enabling the synthesis of functionalized nucleic acids for research applications (Uddin et al., 2010).

Molecular Structure Analysis

6-Chlorocytosine and its derivatives exhibit unique molecular structures characterized by extensive hydrogen-bond networks. Crystal structure analysis reveals that solvent type significantly influences molecular arrangements, with various solvents under alkaline conditions producing compounds with a 6-aminothiocytosine skeleton. These structures are significantly stabilized by hydrogen bonds, C-H...π, C-H...S, and π-π interactions, showcasing the molecule's versatile bonding capabilities (Grześkiewicz et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving 6-Chlorocytosine derivatives often entail nucleophilic substitution reactions, showcasing the reactivity of the chlorine atom. These reactions enable the synthesis of various nucleoside analogues with potential biological applications. For example, nucleophilic displacement reactions with 6-chloropurine derivatives yield C6-functionalized purine nucleosides, highlighting the derivative's capacity to undergo transformations useful in synthetic chemistry (Guo et al., 2010).

Physical Properties Analysis

The physical properties of 6-Chlorocytosine derivatives, including solubility and crystal packing, are influenced by solvent interactions and molecular conformation. For instance, the crystallization of 6-aminothiocytosine shows how different solvents impact the supramolecular arrangement, with structures varying significantly in terms of hydrogen bonding and packing motifs. This variability underlines the importance of solvent choice in the crystallization and characterization of these compounds (Grześkiewicz et al., 2020).

Chemical Properties Analysis

6-Chlorocytosine's chemical properties are marked by its reactivity towards various nucleophiles, enabling a range of chemical modifications. The presence of the chlorine atom at the 6th position allows for selective reactions, such as the Negishi cross-coupling, to produce 6-alkyl or 6-aryl purines at room temperature. These reactions are pivotal for synthesizing diverse nucleoside analogs, further expanding the utility of 6-Chlorocytosine in chemical and biochemical research contexts (Wang et al., 2011).

Scientific Research Applications

Vibrational Spectra and Thermodynamics

Research has focused on the vibrational spectra and thermodynamics of chlorocytosine compounds. A study on 5-chlorocytosine, closely related to 6-chlorocytosine, revealed insights into its solid state properties and tautomers using Density functional calculations (DFT) and linear scaling equation procedures. This research is crucial for understanding the stability and properties of chlorocytosine in various conditions, which could be applicable to 6-chlorocytosine as well (Alcolea Palafox, Rastogi, & Singh, 2018).

Antioxidant System and Energy Status

Another study, although not directly on 6-chlorocytosine, explored the effects of 6-Benzylaminopurine on postharvest fruits, suggesting the importance of similar compounds in agricultural applications. This research indicated that such compounds could play a role in enhancing the stress resistance of plants and improving their postharvest characteristics (Chen & Yang, 2013).

Role in Seed Development and Phytate Content

In a genetic engineering context, a study demonstrated the role of myo-inositol-1-phosphate synthase gene in soybean seed development. Disruption of related genes led to a significant reduction in phytate content, highlighting the potential of modifying similar pathways in other crops for nutritional and agricultural benefits (Nunes et al., 2006).

Chelating Agent in Medical Applications

Research has also investigated the potential of phytic acid (related to inositol compounds like 6-chlorocytosine) as a chelating agent in medical applications, particularly in dentistry. The study found that phytic acid could effectively remove the smear layer from instrumented root canals, suggesting its potential as a biocompatible and effective chelating agent (Nassar et al., 2015).

properties

IUPAC Name

4-amino-6-chloro-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O/c5-2-1-3(6)8-4(9)7-2/h1H,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKXWYFBNZLIHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70330189
Record name 6-Chlorocytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70330189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chlorocytosine

CAS RN

3289-35-8
Record name 6-Chlorocytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70330189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
I Wempen, JJ Fox - Journal of the American Chemical Society, 1964 - ACS Publications
… Likewise, examination of the over-all spectra2 of 6-fluoro- and 6-chlorocytosine (see Fig. shows a strong resemblance to that of 3-methylcytosine18 rather than to that for cytosine8 and 1…
Number of citations: 112 pubs.acs.org
I Wempen, JJ Fox - Journal of Medicinal Chemistry, 1963 - ACS Publications
A considerable amount of information is available4· 6 concerning the attack of various nucleophilic reagents on 2, 4, 6-trichloropyrimidine leading to the formation of G-chloro-2, 4-…
Number of citations: 33 pubs.acs.org
L Kaliyeva, S Zhumagali, N Akhmetova… - … Journal of Quantum …, 2017 - Wiley Online Library
The chlorinated derivatives of nucleobases (and nucleosides), as well as those of purine, have well‐established anticancer activity, and in some cases, are also shown to be involved in …
Number of citations: 12 onlinelibrary.wiley.com
AD Ward, BR Baker - Journal of Medicinal Chemistry, 1977 - ACS Publications
Acknowledgment. The authors wish to thank Dr. R. Crenshaw and Dr. DL Vulcano for the 220-MHz NMR interpretation and Dr. James F. Caputo for the com-puter-generated NMR …
Number of citations: 28 pubs.acs.org

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